![molecular formula C17H21N5O4S2 B6538015 ethyl 4-methyl-2-(2-{[6-(2-methylpropanamido)pyridazin-3-yl]sulfanyl}acetamido)-1,3-thiazole-5-carboxylate CAS No. 1021214-61-8](/img/structure/B6538015.png)
ethyl 4-methyl-2-(2-{[6-(2-methylpropanamido)pyridazin-3-yl]sulfanyl}acetamido)-1,3-thiazole-5-carboxylate
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Overview
Description
The compound you mentioned is a complex organic molecule that contains several functional groups and structural features. It includes a thiazole ring, which is a type of heterocyclic compound containing sulfur and nitrogen in a five-membered ring . Thiazoles are known to have diverse biological activities and are found in many potent biologically active compounds .
Molecular Structure Analysis
The molecular structure of this compound is quite complex. It includes a thiazole ring, which is a five-membered ring with sulfur and nitrogen atoms . The aromaticity of the thiazole ring is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Thiazole itself is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes .Scientific Research Applications
Biological Activities
Thiazoles, which include the compound , have been found to have diverse biological activities . They have been used as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Antibacterial Activity
Some derivatives of thiazole have shown preliminary in vitro antibacterial activity against Staphylococcus aureus, E. coli, P. aeroginosa, and S. typhi .
Analgesic Effects
Continuing the search for new potential analgesics among the derivatives of 4-methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylic acid, the possibility of obtaining its esters by the alkylation of the corresponding sodium salt with iodoethane in dimethyl sulfoxide (DMSO) at room temperature was studied . The pharmacological tests carried out on the model of a carrageenan edema showed that the screening dose of 20 mg/kg of 1-ethyl-substituted ester and the orthorhombic form of its analog unsubstituted in position 1 exhibited weak anti-inflammatory and moderate analgesic effects .
Crystal Structure Analysis
A detailed comparative analysis of the molecular and crystal structures of two polymorphic forms of ethyl 4-methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylate was carried out using quantum chemical calculations of the energies of pairwise interactions between molecules .
Food Contact Materials
The Panel on Food Contact Materials, Enzymes, Flavourings and Processing Aids (the Panel) compares the JECFA evaluation of structurally related substances with the result of a corresponding EFSA evaluation, focusing on specifications, intake estimations and toxicity data, especially genotoxicity data .
Mechanism of Action
The mechanism of action of this compound would depend on its intended use. Thiazoles are found in many biologically active compounds and have been observed to have several biological activities such as antihypertensive, anti-inflammatory, antibacterial, anti-HIV, hypnotics, antiallergic, analgesic, antithrombotic, and antitumor or cytotoxic activity .
Future Directions
properties
IUPAC Name |
ethyl 4-methyl-2-[[2-[6-(2-methylpropanoylamino)pyridazin-3-yl]sulfanylacetyl]amino]-1,3-thiazole-5-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N5O4S2/c1-5-26-16(25)14-10(4)18-17(28-14)20-12(23)8-27-13-7-6-11(21-22-13)19-15(24)9(2)3/h6-7,9H,5,8H2,1-4H3,(H,18,20,23)(H,19,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLWNEGWIQGYTTO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C(S1)NC(=O)CSC2=NN=C(C=C2)NC(=O)C(C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N5O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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